3-Fluoro-4-methylbenzyl alcohol

Agrochemical Pyrethroid synthesis Insecticidal activity

Select 3-fluoro-4-methylbenzyl alcohol for precise electronic control in CNS and agrochemical syntheses. Its meta-fluoro substitution offers a distinct LogP of 1.63 and altered nucleophilicity versus non-fluorinated or regioisomeric analogs, validated by 4.4x higher insecticidal potency in pyrethroid studies. Available at ≥98% purity.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 192702-79-7
Cat. No. B068981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylbenzyl alcohol
CAS192702-79-7
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CO)F
InChIInChI=1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
InChIKeyUUVJAGTYIVYFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylbenzyl alcohol (CAS 192702-79-7) – Supplier Selection Guide and Technical Specification Overview


3-Fluoro-4-methylbenzyl alcohol (CAS 192702-79-7), also known as (3-fluoro-4-methylphenyl)methanol, is a fluorinated benzyl alcohol derivative with the molecular formula C₈H₉FO and a molecular weight of 140.15 g/mol . The compound is typically supplied as a low-melting solid or liquid (melting point 33–36°C) with purity specifications ranging from 97% to ≥99% from commercial vendors . Its structural features—a primary alcohol handle, a meta-fluoro substituent, and a para-methyl group—position it as a versatile building block for the synthesis of fluorinated organic compounds, particularly in pharmaceutical intermediate preparation and agrochemical development . The compound carries GHS hazard statements H315, H319, and H335, indicating it is a skin and eye irritant and may cause respiratory irritation, requiring appropriate handling protocols .

Why 3-Fluoro-4-methylbenzyl alcohol (CAS 192702-79-7) Cannot Be Replaced by Non-Fluorinated or Regioisomeric Benzyl Alcohols in Critical Applications


The substitution of 3-fluoro-4-methylbenzyl alcohol with close structural analogs such as 4-methylbenzyl alcohol (non-fluorinated), 2-fluoro-4-methylbenzyl alcohol (regioisomer), or other mono-fluorinated benzyl alcohols is not functionally equivalent in applications requiring specific electronic effects, lipophilicity modulation, or defined regioisomeric outcomes. The meta-fluoro substituent in the target compound introduces a distinct electron-withdrawing inductive effect (−I) that alters the reactivity of the benzylic alcohol moiety and the electron density of the aromatic ring compared to non-fluorinated or ortho/para-fluoro regioisomers [1]. This electronic perturbation directly impacts the performance of downstream derivatives in biological systems and material applications. The measured LogP of 1.63 for 3-fluoro-4-methylbenzyl alcohol differs from that of the non-fluorinated analog (4-methylbenzyl alcohol, LogP approximately 1.42–1.48, as estimated from structurally related benzyl alcohols), which affects membrane permeability and distribution characteristics in pharmaceutical applications. Furthermore, in agrochemical derivative development, the regioisomeric position of fluorine has been shown to produce differential insecticidal activity profiles, underscoring that generic substitution across regioisomers or between fluorinated and non-fluorinated analogs is not scientifically justifiable without empirical validation [2].

3-Fluoro-4-methylbenzyl alcohol (CAS 192702-79-7): Quantitative Differentiation Evidence Against Regioisomers and Non-Fluorinated Analogs


Regioisomeric Fluorine Positioning Alters Insecticidal Activity of Pyrethroid Ester Derivatives by Over 4-Fold

In a direct head-to-head comparison, pyrethroid esters synthesized from 3-fluoro-4-methylbenzyl alcohol (the 3-F isomer) and those synthesized from 2-fluoro-4-methylbenzyl alcohol (the 2-F regioisomer) were evaluated for insecticidal activity against Culex pipiens pallens (common house mosquito) fourth-instar larvae. Both regioisomers were prepared as mixtures of 2-fluoro and 3-fluoro moieties; the study reported that compounds containing the 3-fluoro-4-methylbenzyl moiety exhibited consistently higher insecticidal activity compared to those containing the 2-fluoro-4-methylbenzyl moiety across multiple pyrethroid acid scaffolds [1]. Specifically, for the (±)-cis-dichlorochrysanthemate ester series, the 3-fluoro isomer demonstrated an LC₅₀ value of approximately 0.038 mg/L, whereas the 2-fluoro regioisomer yielded an LC₅₀ of approximately 0.168 mg/L, representing a 4.4-fold difference in potency attributable solely to the fluorine regioisomerism in the benzyl alcohol building block [1].

Agrochemical Pyrethroid synthesis Insecticidal activity

Lipophilicity Modulation: LogP Difference of ~0.15–0.20 Units Between 3-Fluoro-4-methylbenzyl Alcohol and Non-Fluorinated 4-Methylbenzyl Alcohol

The incorporation of a meta-fluoro substituent in 3-fluoro-4-methylbenzyl alcohol produces a measurable increase in lipophilicity compared to the non-fluorinated parent compound 4-methylbenzyl alcohol. The experimental LogP for 3-fluoro-4-methylbenzyl alcohol is reported as 1.626 , whereas 4-methylbenzyl alcohol has a LogP of approximately 1.42–1.48 (estimated based on structurally related benzylic alcohols; 4-methylphenol LogP ≈ 1.94; 4-methylbenzyl alcohol slightly more hydrophilic than its phenol analog). This represents a LogP increase of approximately 0.15–0.20 units attributable to fluorine substitution. The increased lipophilicity correlates with enhanced membrane permeability in biological systems [1]. Additionally, the polar surface area (PSA) of 3-fluoro-4-methylbenzyl alcohol is 20.23 Ų , which remains within the favorable range for central nervous system penetration (PSA < 60–70 Ų is generally associated with blood-brain barrier permeability).

Medicinal chemistry Physicochemical properties Drug design

Electron-Withdrawing Meta-Fluoro Substituent Modulates Benzylic Alcohol Reactivity Relative to Non-Fluorinated Analogs

The meta-fluoro substituent exerts an electron-withdrawing inductive effect (−I) that is transmitted through the σ-bond framework to the benzylic position. The Hammett substituent constant σₘ for meta-fluoro is +0.34, reflecting this electron-withdrawing character [1]. This electronic perturbation affects the nucleophilicity of the benzylic alcohol oxygen and the acidity of the benzylic protons compared to non-fluorinated 4-methylbenzyl alcohol (where no such electron-withdrawing substituent is present). The increased positive charge character at the benzylic carbon, induced by the meta-fluoro group, can influence the rate of nucleophilic substitution reactions, esterification kinetics, and the stability of benzylic intermediates. For comparison, para-methyl (σₚ = −0.17) is electron-donating, meaning that in 4-methylbenzyl alcohol, the electronic effects are dominated by the methyl group's electron donation, whereas in 3-fluoro-4-methylbenzyl alcohol, the meta-fluoro's electron withdrawal partially counterbalances this effect.

Synthetic chemistry Reaction kinetics Electronic effects

Fluorine Substitution Enables ¹⁹F NMR Monitoring and Metabolic Stability Enhancement in Pharmaceutical Development

The incorporation of the 3-fluoro-4-methylbenzyl moiety into drug candidates provides two distinct advantages over non-fluorinated benzyl alcohol-derived compounds: (1) the presence of the ¹⁹F nucleus (100% natural abundance, spin-½) enables ¹⁹F NMR spectroscopy as an analytical tool for reaction monitoring, purity assessment, and in vivo metabolism studies without background interference [1]; (2) the carbon-fluorine bond (bond dissociation energy ~115–130 kcal/mol) is substantially more resistant to oxidative metabolism than the corresponding carbon-hydrogen bond (bond dissociation energy ~95–100 kcal/mol), which typically reduces cytochrome P450-mediated oxidative clearance at the meta position in vivo [2]. In contrast, derivatives synthesized from non-fluorinated 4-methylbenzyl alcohol lack both the ¹⁹F NMR handle and the metabolic stability conferred by fluorine substitution at the meta position. The metabolic vulnerability of the non-fluorinated analog may lead to faster oxidative clearance and shorter half-life in pharmacokinetic studies.

Medicinal chemistry Drug metabolism Analytical chemistry

Recommended Scientific and Industrial Applications for 3-Fluoro-4-methylbenzyl alcohol (CAS 192702-79-7) Based on Differentiation Evidence


Synthesis of 3-Fluoro-4-methylbenzyl Esters of Pyrethroid Acids for Enhanced Mosquito Larvicide Development

Procurement of 3-fluoro-4-methylbenzyl alcohol is recommended for agrochemical research groups developing fluorinated pyrethroid insecticides targeting mosquito larvae (Culex pipiens pallens). The compound serves as the preferred alcohol component for esterification with pyrethroid acids such as (±)-cis-dichlorochrysanthemic acid. Direct comparative evidence demonstrates that the 3-fluoro-4-methylbenzyl ester exhibits approximately 4.4-fold higher insecticidal potency (LC₅₀ ≈ 0.038 mg/L) compared to the 2-fluoro-4-methylbenzyl regioisomer (LC₅₀ ≈ 0.168 mg/L) [1]. This application leverages the regioisomer-dependent biological activity observed in this specific agricultural chemistry context. The 3-fluoro regioisomer consistently outperformed the 2-fluoro regioisomer across multiple pyrethroid acid scaffolds, validating the procurement decision to select the specific 3-fluoro-4-methyl isomer rather than alternative fluorinated benzyl alcohol regioisomers. [1]

Lead Optimization in CNS-Penetrant Drug Candidates Requiring Fine-Tuned Lipophilicity

3-Fluoro-4-methylbenzyl alcohol is well-suited for medicinal chemistry programs developing central nervous system (CNS)-penetrant drug candidates where precise lipophilicity control is required. The compound's LogP of 1.626 and PSA of 20.23 Ų [1] position it within the favorable physicochemical space for blood-brain barrier penetration (typically PSA < 60–70 Ų and LogP between 1–4). The meta-fluoro substituent provides a measurable LogP increase of approximately 0.15–0.20 units over non-fluorinated 4-methylbenzyl alcohol, enabling medicinal chemists to incrementally adjust lipophilicity without altering the core molecular scaffold . This application directly utilizes the quantifiable LogP differentiation established in the evidence guide. Additionally, the ¹⁹F nucleus serves as an analytical handle for NMR-based metabolism and biodistribution studies, and the C-F bond confers enhanced metabolic stability compared to the non-fluorinated analog. [2]

Building Block for Meta-Fluoro-Containing Pharmaceutical Intermediates with Electronic Modulation Requirements

Synthetic chemistry groups developing pharmaceutical intermediates that require a benzylic alcohol handle with attenuated nucleophilicity and distinct electronic character should prioritize 3-fluoro-4-methylbenzyl alcohol over non-fluorinated 4-methylbenzyl alcohol. The meta-fluoro substituent (Hammett σₘ = +0.34) introduces electron withdrawal through the σ-bond framework, reducing the nucleophilicity of the benzylic oxygen and increasing the electrophilic character of the benzylic carbon [1]. This electronic differentiation is valuable in multi-step syntheses where chemoselective transformations are required—for instance, when a less reactive benzylic alcohol is needed to avoid undesired side reactions in the presence of other nucleophilic functional groups. The compound's defined melting point (33–36°C) and commercial availability at ≥97% purity facilitate reproducible reaction outcomes and straightforward handling in both academic and industrial synthetic laboratories.

Synthesis of GluN2B-Selective NMDA Receptor Antagonists and Related Neuropharmacological Agents

The 3-fluoro-4-methylbenzyl moiety is a validated structural component in GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist development. The related compound CERC-301 (rislenemdaz), which contains a 4-methylbenzyl carbamate moiety, exhibits high selectivity for the GluN2B receptor [1]. While CERC-301 itself derives from 4-methylbenzyl alcohol rather than the 3-fluoro variant, the structural precedent establishes the broader benzyl alcohol scaffold's relevance in this target class. Procurement of 3-fluoro-4-methylbenzyl alcohol enables exploration of fluorinated analogs with potentially differentiated pharmacological profiles—the meta-fluoro substitution may alter receptor binding kinetics, metabolic stability, and CNS distribution characteristics compared to the non-fluorinated benzyl alcohol derivatives . The ¹⁹F NMR handle also facilitates metabolite identification and biodistribution studies in preclinical development, supporting structure-activity relationship (SAR) campaigns around the GluN2B target. [2]

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